molecular formula C17H10N4O4S B14513725 2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline CAS No. 62715-46-2

2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline

Cat. No.: B14513725
CAS No.: 62715-46-2
M. Wt: 366.4 g/mol
InChI Key: MUFSASRPSIESML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline typically involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . This reaction is stereoselective and yields the desired compound with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Substitution reactions can occur at the phenyl or thiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline is unique due to its specific combination of a thiazole ring and a dinitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

62715-46-2

Molecular Formula

C17H10N4O4S

Molecular Weight

366.4 g/mol

IUPAC Name

2-[(2,4-dinitrophenyl)methylidene]-4H-[1,3]thiazolo[4,5-b]quinoline

InChI

InChI=1S/C17H10N4O4S/c22-20(23)12-6-5-11(14(9-12)21(24)25)8-16-19-17-15(26-16)7-10-3-1-2-4-13(10)18-17/h1-9H,(H,18,19)

InChI Key

MUFSASRPSIESML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=NC(=CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])S3)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.